molecular formula C11H13ClN2O2 B12836977 (3-Aminomethyl-indol-1-yl)acetic acid hydrochloride

(3-Aminomethyl-indol-1-yl)acetic acid hydrochloride

Cat. No.: B12836977
M. Wt: 240.68 g/mol
InChI Key: HMYZTGNOGUVRJX-UHFFFAOYSA-N
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Description

(3-Aminomethyl-indol-1-yl)acetic acid hydrochloride is a functionalized indole derivative designed for advanced research in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmacology, found in a wide array of bioactive molecules and approved drugs targeting conditions from cancer to neurological disorders . This particular compound features a versatile aminomethyl group at the 3-position of the indole ring, a key site for modulating biological activity and enhancing interactions with therapeutic targets . The acetic acid moiety further increases its utility, serving as a handle for conjugation or for mimicking endogenous compounds like indole-3-acetic acid (IAA), a molecule of significant interest in human physiology and disease pathology . Researchers can leverage this chemical as a key synthetic intermediate for constructing more complex molecules. Its structure makes it particularly valuable for developing potential anticancer agents, given the established role of 3-substituted indoles in inducing apoptosis and inhibiting proliferation in various cancer cell lines . Additionally, its similarity to minimalist opioid pharmacophores lacking a traditional protonable amine makes it a candidate for probing novel mechanisms of action at opioid receptors, particularly the κ-subtype . This reagent is offered For Research Use Only and is intended solely for laboratory investigation. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

2-[3-(aminomethyl)indol-1-yl]acetic acid;hydrochloride

InChI

InChI=1S/C11H12N2O2.ClH/c12-5-8-6-13(7-11(14)15)10-4-2-1-3-9(8)10;/h1-4,6H,5,7,12H2,(H,14,15);1H

InChI Key

HMYZTGNOGUVRJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)CN.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • The synthesis often begins with substituted indole derivatives or indole-3-acetic acid precursors.
  • For example, methyl or ethyl esters of 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate hydrochloride are used as intermediates, which undergo acylation and further transformations to yield the target compound.

Aminomethyl Group Introduction

  • The aminomethyl group at the 3-position can be introduced via reductive amination or by conversion of aldehyde intermediates to hydrazones followed by reduction.
  • A preferred method involves converting an aldehyde group on the indole side chain into a para-methoxyphenylhydrazone using aqueous hydrochloric acid, which facilitates subsequent transformations.

Acetic Acid Attachment at Indole Nitrogen

  • The acetic acid moiety is typically introduced by alkylation of the indole nitrogen with haloacetic acid derivatives or esters.
  • Ullmann-type coupling reactions and cyclodecarboxylation methods have been reported for related indole acetic acid derivatives, providing good yields and purity.

Hydrochloride Salt Formation

  • The free base of (3-Aminomethyl-indol-1-yl)acetic acid is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability.

Detailed Synthetic Procedure Example

Based on patent literature and research articles, a representative synthetic sequence is as follows:

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Preparation of methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate hydrochloride Starting from methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate, reaction with acylating agent in presence of amine Not specified Intermediate for further acylation
2 Conversion of aldehyde group to para-methoxyphenylhydrazone Aqueous hydrochloric acid treatment High Facilitates subsequent reduction
3 Alkylation of indole nitrogen with haloacetic acid derivatives Use of chloroacetic acid or esters under basic conditions Moderate to good Ullmann coupling or related methods
4 Reduction and purification Standard reductive amination or catalytic hydrogenation Variable To obtain aminomethyl group at 3-position
5 Formation of hydrochloride salt Treatment with HCl in suitable solvent 80-90% Final product stabilization

Alternative Synthetic Approaches

Condensation and Resolution Methods

  • Some methods use condensation acetylation reactions starting from cyanoacetamide derivatives, followed by ammonolysis and Hofmann degradation catalyzed by sulfamate salts to yield aminomethyl compounds.
  • These methods avoid toxic reagents like chloroform and improve yield and environmental safety.

Hydrazide Intermediate Route

  • Indole-3-acetic acid can be refluxed with hydrazine hydrate to form indole-3-acetohydrazide intermediates, which can be further transformed into aminomethyl derivatives.

Research Findings and Optimization

  • The use of aqueous hydrochloric acid in hydrazone formation is preferred for its mildness and efficiency.
  • Catalysts such as sodium or potassium sulfamate improve reaction yields in Hofmann degradation steps, reducing environmental impact.
  • Ullmann coupling conditions with copper catalysts and bases like potassium carbonate in DMF have been optimized for related indole acetic acid derivatives, yielding high purity products.
  • Enzymatic or mild chemical deacetylation methods have been explored to selectively modify acetylated indole intermediates, which may be applicable in fine-tuning the synthesis.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Reference
Acylation of methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate + hydrazone formation Straightforward, uses aqueous HCl Economical, mild conditions Requires intermediate isolation
Condensation acetylation + ammonolysis + Hofmann degradation with sulfamate catalysts Avoids toxic reagents, environmentally friendly High yield, safer reagents Multi-step, requires catalyst optimization
Ullmann coupling of 2-chlorobenzoic acids with amino acids + cyclodecarboxylation Good yields, well-studied Requires copper catalyst, moderate conditions
Hydrazide intermediate formation from indole-3-acetic acid + hydrazine hydrate reflux Simple, high yield Limited to hydrazide derivatives

Chemical Reactions Analysis

(3-Aminomethyl-indol-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3-Aminomethyl-indol-1-yl)acetic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

(3-Aminomethyl-indol-1-yl)acetic acid hydrochloride can be compared with other indole derivatives such as indole-3-acetic acid and indole-3-carboxaldehyde. While these compounds share a common indole nucleus, they differ in their functional groups and biological activities. This compound is unique due to its specific structure, which imparts distinct chemical and biological properties .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares key structural analogs of (3-Aminomethyl-indol-1-yl)acetic acid hydrochloride, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Functional Groups
(3-Aminomethyl-indol-1-yl)acetic acid HCl Not provided C₁₁H₁₂ClN₂O₂ ~245.7 (calc.) -NH₂CH₂ at C3; -CH₂COOH at C1 Carboxylic acid, amine, HCl salt
2-(2,3-Dihydro-1H-indol-3-yl)acetic acid HCl 1311316-63-8 C₁₀H₁₂ClNO₂ 213.66 -CH₂COOH at C3; indoline (saturated ring) Carboxylic acid, HCl salt
(S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate HCl 1706432-31-6 C₁₄H₁₈ClN₂O₂ 290.76 -NH₂ at acetate α-C; -OEt at C3; -CH₃ at C5 Ester, amine, HCl salt
2-(6-Chloro-1H-indol-3-yl)acetic acid 1912-44-3 C₁₀H₈ClNO₂ 209.63 -Cl at C6; -CH₂COOH at C3 Carboxylic acid, chloro substituent
Acetic acid 1-methyl-1H-indol-3-yl ester 3260-63-7 C₁₁H₁₁NO₂ 189.21 -OAc at C3; -CH₃ at N1 Ester

Key Differences and Implications

Substituent Position and Electronic Effects
  • Aminomethyl vs. This may enhance solubility in polar solvents or affinity for biological targets.
  • Acetic Acid Position: The acetic acid group at C1 (target compound) versus C3 (other analogs) alters steric and electronic interactions.
Salt Form and Solubility
  • The hydrochloride salt in the target compound and 2-(2,3-dihydro-indol-3-yl)acetic acid HCl enhances water solubility compared to free bases or neutral esters (e.g., 3260-63-7). This property is critical for pharmaceutical applications requiring aqueous stability .
Functional Group Reactivity
  • Ester vs. Carboxylic Acid : Esterified analogs (e.g., 1706432-31-6) are likely more lipophilic, favoring membrane permeability, whereas the free carboxylic acid in the target compound may engage in ionic interactions or hydrogen bonding .
  • Zwitterionic Potential: The coexistence of protonated amine and deprotonated carboxylic acid in the target compound could enable pH-dependent behavior, a feature absent in non-ionic analogs like 3260-63-5.

Biological Activity

(3-Aminomethyl-indol-1-yl)acetic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, including antibacterial, cytotoxic, and receptor agonist properties, supported by relevant studies and findings.

Chemical Structure and Properties

The compound is characterized by the presence of an indole ring, which is known for its diverse biological activities. The specific structure can be denoted as follows:

  • Chemical Formula : C₉H₁₃ClN₂O₂
  • Molecular Weight : 202.67 g/mol
  • CAS Number : Not specified in the search results.

1. Antibacterial Activity

Recent studies have indicated that indole derivatives, including this compound, exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, demonstrating a zone of inhibition ranging from 7.5 mm to 10.5 mm, which suggests effective antibacterial activity .

Bacterial StrainZone of Inhibition (mm)
Strain A10.5
Strain B9.0
Strain C7.5

2. Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated in several cancer cell lines. It has shown promising results in inducing cell death through mechanisms involving disruption of microtubule polymerization, leading to increased cytotoxicity .

In a comparative study, various derivatives of indole-based compounds were tested for their cytotoxic effects:

CompoundIC₅₀ (μM)Cell Line
This compound15GBM Cells
Indole Derivative A20Colon Carcinoma
Indole Derivative B25Histiocytic Lymphoma

3. Receptor Agonist Activity

This compound has also been studied for its role as a peroxisome proliferator-activated receptor (PPAR) agonist. Research indicates that it interacts with PPAR proteins, which are critical in regulating fatty acid storage and glucose metabolism .

The mechanisms through which this compound exerts its biological effects include:

  • Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Cytotoxic Mechanism : Induction of apoptosis via microtubule disruption and cell cycle arrest.
  • Receptor Interaction : Binding to PPARs, influencing gene expression related to lipid metabolism.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various indole derivatives included this compound. The results demonstrated a significant reduction in bacterial viability in treated samples compared to controls, indicating its potential as a therapeutic agent against bacterial infections.

Case Study 2: Cytotoxicity in Cancer Treatment

In vitro studies on GBM cells revealed that treatment with this compound resulted in significant morphological changes indicative of apoptosis, including cell rounding and detachment from the substrate.

Q & A

Q. How can researchers optimize the synthesis of (3-aminomethyl-indol-1-yl)acetic acid hydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters. For indole derivatives, reflux conditions with sodium acetate in acetic acid (e.g., 3–5 hours at 100°C) are common . To enhance yield:

  • Catalyst Screening : Test alternatives to sodium acetate (e.g., pyridine or triethylamine) for improved reaction kinetics.
  • Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) with acetic acid to assess solubility and reactivity.
  • Workup Procedures : Implement recrystallization from DMF/acetic acid (1:1 v/v) to remove unreacted intermediates . Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: A multi-spectral approach is essential:

  • FT-IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety, N-H bends for the aminomethyl group) .
  • NMR Spectroscopy : Use ¹H NMR (D₂O or DMSO-d₆) to confirm indole proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and the aminomethyl resonance (δ 3.1–3.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How should researchers design in vitro assays to evaluate biological activity (e.g., antimicrobial or antioxidant effects)?

Methodological Answer:

  • Antimicrobial Assays :
    • Use standardized microdilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    • Prepare compound dilutions (1–100 µg/mL) in Mueller-Hinton broth and measure MIC/MBC .
  • Antioxidant Assays :
    • Employ DPPH radical scavenging (λ = 517 nm) or FRAP assays. Include ascorbic acid as a positive control .
    • Validate dose-response curves (IC₅₀ calculations) using triplicate trials.

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